molecular formula C16H9F3O2 B13454040 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid

4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid

Cat. No.: B13454040
M. Wt: 290.24 g/mol
InChI Key: UWSWWCVMKNVUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid is a benzoic acid derivative featuring an ethynyl (C≡C) linker connecting the aromatic core to a 4-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the ethynyl group provides rigidity and linear geometry, influencing molecular conformation and electronic properties. This compound is likely synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides .

Properties

Molecular Formula

C16H9F3O2

Molecular Weight

290.24 g/mol

IUPAC Name

4-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzoic acid

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(20)21/h3-10H,(H,20,21)

InChI Key

UWSWWCVMKNVUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Biological Activity

4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the molecule. The structure can be represented as follows:

C15H11F3O2\text{C}_{15}\text{H}_{11}\text{F}_3\text{O}_2

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values, indicating potent antibacterial activity. For instance, certain derivatives of trifluoromethyl phenyl compounds showed MIC values as low as 0.78 μg/ml against S. aureus .
  • Biofilm Inhibition : The compound demonstrated remarkable efficacy in inhibiting biofilm formation. For example, it inhibited approximately 90% of biofilm formation at 2xMIC concentrations . This is crucial as biofilms are often associated with chronic infections and resistance to treatment.
CompoundMIC (μg/ml)Biofilm Inhibition (%)
4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid0.7890
Control (Vancomycin)~75% inhibition at 2xMIC-

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cell Line Studies : In vitro studies revealed that derivatives of benzoic acid with trifluoromethyl substitutions exhibited significant antiproliferative effects against leukemia cell lines, with IC50 values reported below 10 nM .
  • Mechanism of Action : The antiproliferative effects are attributed to the compound's ability to interfere with critical signaling pathways involved in cancer cell growth and survival.

Study on Antibacterial Efficacy

A study conducted on a series of trifluoromethyl phenyl derivatives demonstrated that compounds similar to 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid exhibited strong bactericidal effects in time-kill assays and showed low toxicity in vivo . The study utilized a mouse model to assess toxicity, revealing no harmful effects at doses up to 50 mg/kg.

Study on Anticancer Activity

Another investigation focused on the compound's anticancer potential against multiple human leukemia cell lines. The results indicated that the compound effectively inhibited cell growth with a mechanism linked to apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid and related compounds:

Compound Name Core Structure Linker Type Substituents Key Evidence ID
4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid Benzoic acid Ethynyl (C≡C) 4-(Trifluoromethyl)phenyl N/A (Target)
BAY60-2770 Benzoic acid Methoxy (OCH₂) 4′-Trifluoromethylbiphenyl
2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid Benzoic acid Sulfanyl (S) 4-(Trifluoromethyl)phenyl
Compound S2 (from RPTPγ study) Benzoic acid Ethynyl (C≡C) 3,4-Dichlorobenzylthio, phenyl ethynyl
S-[4-(Phenylethynyl)phenyl] thioacetate Thioacetate Ethynyl (C≡C) Phenyl, thioacetate

Key Observations :

  • Substituent Influence : The -CF₃ group in the target compound and BAY60-2770 improves lipophilicity, but its placement on a biphenyl system in BAY60-2770 may alter steric interactions in biological systems .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. Ethynyl linkers marginally reduce polarity compared to methoxy or sulfanyl groups.
  • Solubility : Benzoic acid derivatives generally exhibit moderate aqueous solubility, but the ethynyl group may reduce it slightly due to increased hydrophobicity.
  • Stability : Ethynyl-linked compounds are chemically stable under physiological conditions but may undergo oxidative metabolism. Sulfanyl-linked analogues (e.g., ) are prone to oxidation, forming sulfoxides or sulfones .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Answer: The compound is typically synthesized via Sonogashira coupling between 4-ethynylbenzoic acid derivatives and 4-(trifluoromethyl)phenyl halides. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–2 mol%) .
  • Solvents: THF or DMF under inert atmosphere (N₂/Ar) .
  • Temperature: 80–100°C for 12–24 hours.
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) improves yield (typically 60–75%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%). Confirm structure via:

  • NMR : ¹H/¹³C NMR for aromatic protons (δ 7.5–8.2 ppm) and carboxylic acid (δ ~12.5 ppm) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡C stretch) .
  • X-ray crystallography (if crystalline): Resolves bond angles and packing motifs .

Q. What analytical techniques are recommended for detecting byproducts or impurities during synthesis?

  • Answer:

  • LC-MS or GC-MS : Identifies low-molecular-weight impurities (e.g., unreacted halides or acetylene precursors) .
  • TLC (silica, UV-active): Monitors reaction progress.
  • Elemental analysis : Validates C/H/F/O ratios (±0.4% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Answer:

  • Standardize assays : Use identical cell lines (e.g., RAW264.7 for inflammation) and bacterial strains (e.g., S. aureus ATCC 25923) .
  • Dose-response curves : Compare IC₅₀ values across studies.
  • Molecular docking : Model interactions with COX-2 or bacterial FabH enzymes to explain selectivity .

Q. What challenges arise in crystallizing 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid, and how can they be mitigated?

  • Answer: The ethynyl group introduces conformational flexibility, complicating crystal growth. Strategies include:

  • Slow evaporation : Use mixed solvents (e.g., DCM/hexane) at 4°C.
  • Co-crystallization : Add stabilizing agents (e.g., 4-dimethylaminopyridine) .
  • Synchrotron X-ray : Enhances resolution for weakly diffracting crystals .

Q. How can the compound’s solubility and stability under physiological conditions be systematically evaluated?

  • Answer:

  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via UV-Vis spectroscopy (λ_max ~260 nm) .
  • Stability : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC .
  • LogP : Determine using shake-flask method (octanol/water) to predict membrane permeability .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

  • Answer:

  • DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-311+G(d,p) level to assess electron density at the ethynyl group .
  • Molecular dynamics : Simulate interactions with solvents or enzymes (e.g., GROMACS) .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?

  • Answer:

  • In vitro ADMET : Test cytochrome P450 inhibition, plasma protein binding, and hepatocyte metabolism .
  • Prodrug derivatization : Esterify the carboxylic acid to improve bioavailability; monitor hydrolysis kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.